molecular formula C20H20FN3O3S B2928464 7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione CAS No. 2176269-87-5

7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2928464
CAS No.: 2176269-87-5
M. Wt: 401.46
InChI Key: FWKNZJQWCBTUKB-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features a unique combination of fluorophenyl, imidazo[1,2-a]pyridine, and thiazepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the fluorophenyl ring .

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it could bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-14-19(24-10-5-4-8-18(24)22-14)20(25)23-11-9-17(28(26,27)13-12-23)15-6-2-3-7-16(15)21/h2-8,10,17H,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKNZJQWCBTUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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